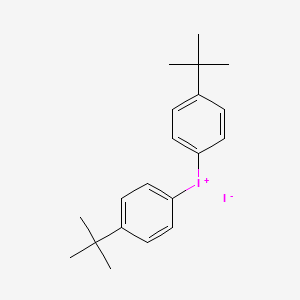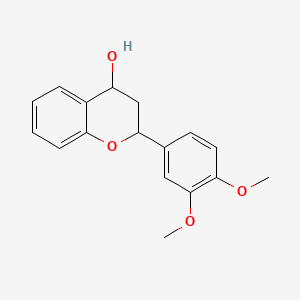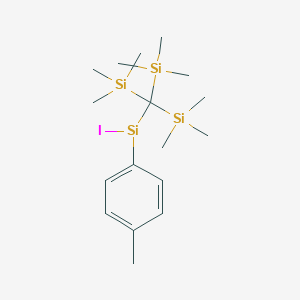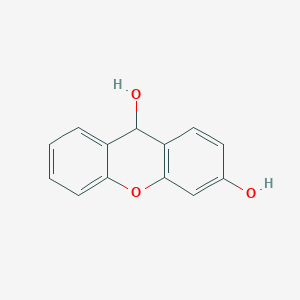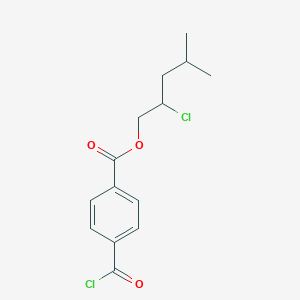![molecular formula C14H12N2OS B14313999 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one CAS No. 111278-45-6](/img/structure/B14313999.png)
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a diazenyl-substituted phenyl ring, which is further connected to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aniline derivative. For instance, 4-aminophenyl ethanone can be treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenylsulfanyl compound, such as thiophenol, under basic conditions to yield the desired azo compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo linkage, which can undergo cleavage under specific conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one depends on its application:
Biochemical Probes: The azo linkage can be cleaved by enzymatic or chemical reduction, releasing the phenylsulfanyl and ethanone moieties, which can interact with biological targets.
Therapeutic Agents: The compound may exert its effects through interactions with cellular proteins, enzymes, or DNA, leading to antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyldiphenyl Sulfide: Similar structure but lacks the diazenyl group.
4-(Phenylthio)acetophenone: Similar structure but lacks the diazenyl group.
Azo Compounds: General class of compounds with azo linkages but different substituents.
Uniqueness
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one is unique due to the combination of the phenylsulfanyl and diazenyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
111278-45-6 |
|---|---|
Fórmula molecular |
C14H12N2OS |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
1-[4-(phenylsulfanyldiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H12N2OS/c1-11(17)12-7-9-13(10-8-12)15-16-18-14-5-3-2-4-6-14/h2-10H,1H3 |
Clave InChI |
RWTHCIXOOSZUGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N=NSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


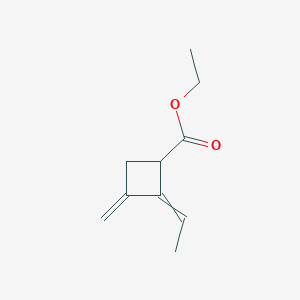
![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)

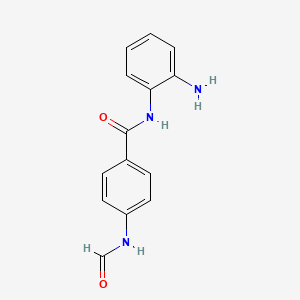
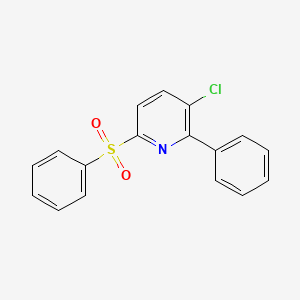
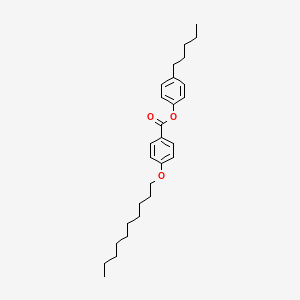
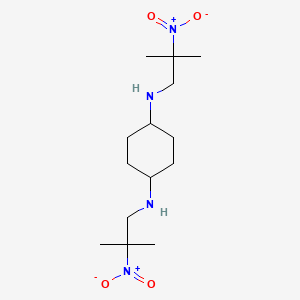
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)
